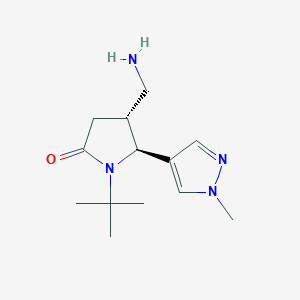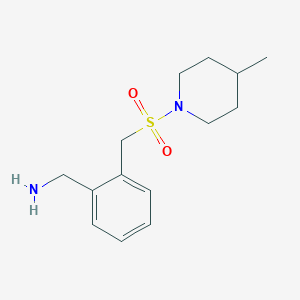![molecular formula C8H14N2O B13652220 (6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-3-methyl-3,9-diazabicyclo[421]nonan-4-one is a bicyclic compound with a unique structure that includes a diazabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolethiones: These compounds share some structural similarities and are known for their antiviral and anti-infective properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its specific bicyclic structure and the presence of diazabicyclo moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C8H14N2O/c1-10-5-7-3-2-6(9-7)4-8(10)11/h6-7,9H,2-5H2,1H3/t6-,7?/m1/s1 |
Clé InChI |
QKAKLAFGBZQMLX-ULUSZKPHSA-N |
SMILES isomérique |
CN1CC2CC[C@@H](N2)CC1=O |
SMILES canonique |
CN1CC2CCC(N2)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


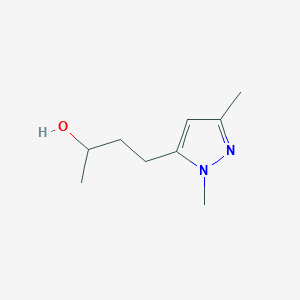


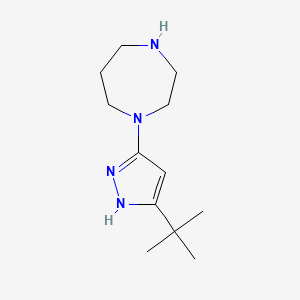
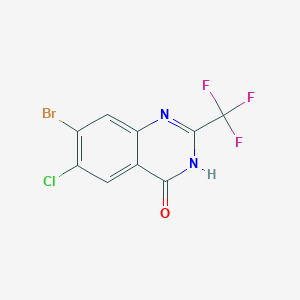

![Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13652154.png)
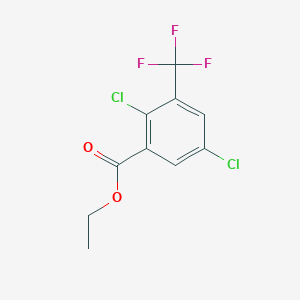
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)
